4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine
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Overview
Description
4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a synthetic nucleoside analog. This compound is characterized by the presence of halogen atoms (chlorine and fluorine) and a benzoyl-protected arabinofuranosyl sugar moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine typically involves the nucleobase anion glycosylation of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide. This reaction proceeds with high stereoselectivity to yield the desired beta-D-anomer . The reaction conditions often include the use of a suitable base and solvent to facilitate the glycosylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) in the compound can participate in nucleophilic substitution reactions.
Deprotection Reactions: The benzoyl groups can be removed under acidic or basic conditions to yield the free nucleoside.
Common Reagents and Conditions
Bases: Common bases used in glycosylation reactions include sodium hydride (NaH) and potassium carbonate (K2CO3).
Solvents: Typical solvents include dimethylformamide (DMF) and dichloromethane (DCM).
Major Products
The major products formed from these reactions include the deprotected nucleoside and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antiviral and anticancer properties.
Biology: The compound can be used as a tool to study nucleoside analog interactions with enzymes and nucleic acids.
Industry: It may have applications in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The presence of halogen atoms enhances its binding affinity to target enzymes and nucleic acids, potentially leading to the inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-beta-D-arabinonucleosides: These compounds share the fluorinated arabinofuranosyl sugar moiety and are known for their enhanced stability and binding affinity.
Halogenated 7-deazapurine Nucleosides: These compounds have similar halogen substitutions and are used in similar research applications.
Uniqueness
4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is unique due to its specific combination of halogen atoms and benzoyl-protected sugar moiety, which confer distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C25H18ClF2N3O5 |
---|---|
Molecular Weight |
513.9 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3-benzoyloxy-5-(4-chloro-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C25H18ClF2N3O5/c26-21-18-16(27)11-31(22(18)30-13-29-21)23-19(28)20(36-25(33)15-9-5-2-6-10-15)17(35-23)12-34-24(32)14-7-3-1-4-8-14/h1-11,13,17,19-20,23H,12H2/t17-,19+,20-,23-/m1/s1 |
InChI Key |
ZORLGXRNIODWEQ-RKCFAAOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=C(C4=C3N=CN=C4Cl)F)F)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C4=C3N=CN=C4Cl)F)F)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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